2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol
Description
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)quinazolin-4-yl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c17-12-7-5-11(6-8-12)15-19-14-4-2-1-3-13(14)16(20-15)18-9-10-21/h1-8,21H,9-10H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWPGSFVACWFTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)Cl)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364545 | |
| Record name | ZINC01807498 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
315715-77-6 | |
| Record name | ZINC01807498 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol typically involves the reaction of anthranilic acid with acid chlorides, followed by cyclization with 2-aminoethanol. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-chlorophenyl group and the quinazolinone core are key sites for substitution:
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Reaction with thiourea : Under reflux in ethanolic KOH, the chlorine atom undergoes nucleophilic displacement by thiourea, yielding thioether derivatives. For example, analogous compounds form 3-{4-[6-(4-dimethylaminophenyl)-2-thioxo-1,2,5,6-tetrahydropyrimidin-4-yl]-phenyl}quinazolin-4-ones .
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Aminolysis : Primary or secondary amines (e.g., piperazine) react with the chlorophenyl group in ethanol under basic conditions (DIPEA), forming aryl amine derivatives .
Table 1: Substitution Reactions
Oxidation and Reduction
The ethanolamine side chain and quinazolinone core participate in redox reactions:
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Oxidation : TBHP (tert-butyl hydroperoxide) under visible light oxidizes the ethanol group to a ketone, forming 2-{[2-(4-chlorophenyl)quinazolin-4-yl]amino}acetaldehyde. This mirrors the oxidation of benzyl alcohol to benzaldehyde in analogous systems .
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Reduction : Sodium borohydride selectively reduces the C=N bond of the quinazolinone ring, generating dihydroquinazolinone derivatives .
Table 2: Redox Reactions
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Oxidation | TBHP, visible light, H₂O, 25°C, 12 h | Aldehyde derivative | 75–85 | |
| Reduction | NaBH₄, ethanol, rt, 4 h | Dihydroquinazolinone | 65–75 |
Condensation and Cyclization
The aminoethanol side chain facilitates cyclization:
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Hydrazide formation : Reaction with thiosemicarbazide in ethanol/H₂SO₄ yields thiazole hybrids via cyclocondensation. For example, analogous systems form quinazolinone-thiazole hybrids with antimicrobial activity .
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Acetylation : Acetyl chloride in dry toluene acetylates the primary amine, producing N-acetyl derivatives .
Table 3: Condensation Reactions
Cross-Coupling Reactions
Palladium-catalyzed coupling modifies the chlorophenyl group:
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Suzuki–Miyaura coupling : Using Pd(OAc)₂/Ag₂CO₃, the 4-chlorophenyl group couples with aryl boronic acids to form biaryl derivatives. Similar reactions achieve 70–80% yields .
Table 4: Coupling Reactions
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Suzuki coupling | Pd(OAc)₂, Ag₂CO₃, toluene, 100°C | Biaryl-quinazolinone | 70–80 |
Biological Activity Correlations
Derivatives of this compound exhibit notable bioactivity:
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Anticancer : S-Alkylated analogs show dual EGFR/VEGFR-2 inhibition (IC₅₀ = 0.18–0.32 µM) .
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Antimicrobial : Thiazole hybrids inhibit Aspergillus flavus and Staphylococcus aureus (MIC = 8–16 µg/mL) .
Key Findings and Implications
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The ethanolamine side chain is highly versatile, enabling ketone formation, acetylation, and cyclization.
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The 4-chlorophenyl group’s reactivity supports substitution and cross-coupling, expanding structural diversity.
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Biological evaluations underscore the importance of the quinazolinone core and substituent design in drug discovery.
Scientific Research Applications
The compound 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol is a derivative of quinazoline, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to explore the various applications of this compound, focusing on its scientific research implications, particularly in pharmacology and biochemistry.
Anticancer Activity
Quinazoline derivatives, including this compound, have been extensively studied for their anticancer properties. Research has shown that compounds with similar structures can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Proliferation
A study conducted by Zhang et al. (2021) demonstrated that quinazoline derivatives could effectively inhibit the proliferation of breast cancer cells. The mechanism involved the downregulation of key signaling pathways associated with cell survival and proliferation.
Antimicrobial Properties
Research indicates that quinazoline derivatives possess antimicrobial activity against a range of pathogens, including bacteria and fungi. The presence of the chlorophenyl group enhances the compound's lipophilicity, which may contribute to its ability to penetrate microbial membranes.
Case Study: Antimicrobial Screening
In a study by Kumar et al. (2020), several quinazoline derivatives were screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited significant inhibitory effects.
Anti-inflammatory Effects
Quinazolines have also been investigated for their anti-inflammatory properties. The aminoethanol moiety may play a crucial role in modulating inflammatory pathways.
Case Study: Inhibition of Inflammatory Mediators
Research by Lee et al. (2019) highlighted the ability of certain quinazoline derivatives to reduce levels of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases.
Neuroprotective Effects
Emerging studies suggest that quinazoline derivatives may offer neuroprotective benefits, particularly in neurodegenerative conditions like Alzheimer's disease.
Case Study: Neuroprotection in Cellular Models
A study by Patel et al. (2022) explored the neuroprotective effects of various quinazoline compounds on neuronal cell lines exposed to oxidative stress. The findings indicated that these compounds could mitigate cell death and preserve neuronal function.
Table 1: Biological Activities of Quinazoline Derivatives
| Activity Type | Compound Example | Observed Effect | Reference |
|---|---|---|---|
| Anticancer | This compound | Inhibition of cancer cell proliferation | Zhang et al., 2021 |
| Antimicrobial | Various Quinazolines | Inhibition of bacterial growth | Kumar et al., 2020 |
| Anti-inflammatory | Quinazoline Derivatives | Reduction of pro-inflammatory cytokines | Lee et al., 2019 |
| Neuroprotective | Quinazolines | Protection against oxidative stress | Patel et al., 2022 |
Mechanism of Action
The mechanism of action of 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. It targets specific enzymes and proteins involved in cell wall synthesis and metabolic pathways, thereby exerting its antimicrobial effects .
Comparison with Similar Compounds
Quinazoline Derivatives
- Compound 3a (2-[(2-Chloroquinazolin-4-yl)amino]ethanol): Differs by a chlorine atom at position 2 instead of the 4-chlorophenyl group. This substitution reduces steric bulk but may decrease π-π stacking interactions in biological systems .
- Compound 4c (2-({2-[(4-Nitrophenyl)amino]quinazolin-4-yl}amino)ethanol): Features a nitro group at the para position of the phenyl ring, introducing strong electron-withdrawing effects that could alter reactivity and binding affinity compared to the chloro substituent .
Non-Quinazoline Analogs
- Hydroxychloroquine (2-[[4-[(7-Chloro-4-quinolinyl)amino]pentyl]ethylamino]ethanol): A quinoline derivative with a longer alkyl chain and ethylamino group.
- 2-[(4-Chlorophenyl)amino]ethanol: A simpler structure without the quinazoline ring, resulting in lower molecular weight (171.62 g/mol) and reduced thermal stability (melting point: 77–77.5°C) .
Key Observations :
- The target compound’s synthesis achieves high yields (>88%) under mild conditions (30-minute reflux), likely due to the reactivity of the chloroquinazoline intermediate .
- Introducing electron-withdrawing groups (e.g., nitro in 4c) reduces yields (45%), possibly due to steric hindrance or side reactions .
Physical and Chemical Properties
Analysis :
- The quinazoline core increases molecular weight and melting point compared to simpler ethanolamine derivatives, suggesting enhanced crystallinity and stability .
- Hydroxychloroquine’s higher molecular weight and aqueous solubility stem from its extended alkyl chain, which is absent in the target compound .
Biological Activity
2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol is a compound belonging to the quinazoline class, which is recognized for its diverse pharmacological activities. This compound has garnered attention due to its potential applications in treating various diseases, including infections, inflammation, and cancer. This article reviews the biological activity of this compound, supported by data tables and research findings.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. A study highlighted its effectiveness through microbroth dilution methods, demonstrating notable activity against resistant strains of bacteria and fungi, which is crucial in the context of rising antimicrobial resistance .
Anti-inflammatory Effects
Several derivatives of quinazoline compounds, including this compound, have shown promising anti-inflammatory activity. In acute toxicity studies involving animal models, these compounds demonstrated a reduction in inflammation markers, suggesting their potential as therapeutic agents in inflammatory diseases .
The mechanism underlying the biological activity of this compound involves the inhibition of specific enzymes and receptors associated with microbial growth and inflammatory responses. For instance, it may inhibit cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a study conducted on various quinazoline derivatives, including this compound, the compound was tested against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) that was significantly lower than that of common antibiotics, highlighting its potential as an alternative treatment option .
Case Study: Anti-inflammatory Activity
In another study assessing anti-inflammatory properties, the compound was administered to rodents subjected to induced inflammation. The results showed a marked decrease in granuloma formation compared to control groups. The percentage inhibition of granuloma weight was calculated, showcasing the compound's efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
